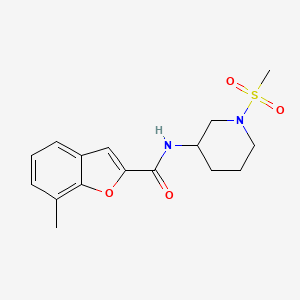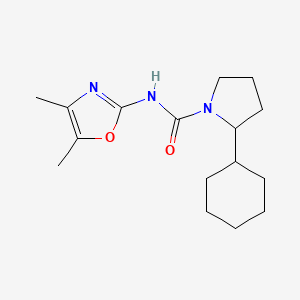
N-propyl-N-(2-pyridin-2-ylethyl)-1-sulfamoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-N-(2-pyridin-2-ylethyl)-1-sulfamoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as SPP-86 and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
SPP-86 exerts its therapeutic effects through the inhibition of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX plays a critical role in the regulation of pH balance in cancer cells, and its inhibition can lead to the disruption of cellular functions and ultimately cell death.
Biochemical and Physiological Effects
SPP-86 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, the suppression of angiogenesis, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of SPP-86 is its potent inhibitory effect on CAIX, which makes it a promising candidate for cancer therapy. However, its limitations include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can lead to unwanted side effects.
Orientations Futures
There are several potential future directions for the study of SPP-86. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for SPP-86 in vivo.
Méthodes De Synthèse
SPP-86 is synthesized using a multistep process that involves the reaction of piperidine with 2-bromoethylpyridine, followed by the addition of propylamine and the subsequent reaction with sulfamoyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
SPP-86 has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and cardiovascular diseases. It has been shown to have a strong inhibitory effect on the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-propyl-N-(2-pyridin-2-ylethyl)-1-sulfamoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-2-10-19(11-8-15-5-3-4-9-18-15)16(21)14-6-12-20(13-7-14)24(17,22)23/h3-5,9,14H,2,6-8,10-13H2,1H3,(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFHTQYPWPHHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CC=N1)C(=O)C2CCN(CC2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-N-(2-pyridin-2-ylethyl)-1-sulfamoylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)

![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![7-methyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7535447.png)
![5-(4-Chlorophenyl)-5-methyl-3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7535449.png)


![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)
![4,5-Dichloro-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B7535496.png)

![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7535516.png)

![3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B7535529.png)
